molecular formula C7H9ClF3N3 B2949158 1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride CAS No. 2567502-43-4

1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

Cat. No.: B2949158
CAS No.: 2567502-43-4
M. Wt: 227.62
InChI Key: YLYSHZLDOLRCCF-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride typically involves multiple steps, starting with the construction of the imidazo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and diketones. The trifluoromethyl group is introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonic acid).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols, amines, or other reduced derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used in the study of fluorine chemistry and the development of new fluorinated molecules.

  • Biology: It can serve as a tool in biological research, particularly in studying enzyme inhibition and receptor binding.

  • Industry: Utilized in the synthesis of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Comparison with Similar Compounds

  • Imidazo[1,5-a]pyrazine derivatives without the trifluoromethyl group.

  • Other trifluoromethylated compounds, such as fluoxetine and celecoxib.

Uniqueness: 1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is unique due to the combination of the trifluoromethyl group and the imidazo[1,5-a]pyrazine core, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-5-3-11-1-2-13(5)4-12-6;/h4,11H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYSHZLDOLRCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2CN1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567502-43-4
Record name 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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